molecular formula C24H19BrN4S B14920409 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B14920409
M. Wt: 475.4 g/mol
InChI Key: QGPVYZZJLXNMLZ-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole system, with a bromobenzylsulfanyl and a phenethyl group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of both the bromobenzylsulfanyl and phenethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its ability to interact with specific biological targets and improve its efficacy in various applications.

Properties

Molecular Formula

C24H19BrN4S

Molecular Weight

475.4 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C24H19BrN4S/c25-19-10-6-9-18(15-19)16-30-24-26-23-22(27-28-24)20-11-4-5-12-21(20)29(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI Key

QGPVYZZJLXNMLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)Br

Origin of Product

United States

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